molecular formula C10H5BrClFN2 B1493079 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine CAS No. 1550966-94-3

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine

Cat. No.: B1493079
CAS No.: 1550966-94-3
M. Wt: 287.51 g/mol
InChI Key: BFZDTFGTJBYAAD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine ( 1550966-94-3) is a halogen-substituted pyrimidine derivative of significant interest in pharmaceutical and agrochemical research. With a molecular formula of C 10 H 5 BrClFN 2 and a molecular weight of 287.51, this compound serves as a versatile synthetic building block . Its structure features both a chloropyrimidine ring and a bromo-fluorophenyl group, making it a valuable substrate for sequential cross-coupling reactions and nucleophilic substitutions, which are fundamental in constructing complex molecules for drug discovery programs . This compound is particularly useful in the development of kinase inhibitors. Research on analogous bisanilinopyrimidine structures has demonstrated their potential as potent and selective inhibitors for targets like Aurora A kinase, which is a key regulator of cell division and a promising target in oncology . The specific halogen pattern on this pyrimidine core allows medicinal chemists to explore detailed structure-activity relationships (SAR) and optimize the properties of lead compounds, including their potency and selectivity . As a key intermediate, it is strictly for use in laboratory research and development. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClFN2/c11-7-5-6(1-2-8(7)13)10-14-4-3-9(12)15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZDTFGTJBYAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation and Substitution on Pyrimidine Core

A common approach to synthesize halogenated pyrimidines involves the preparation of appropriately substituted pyrimidine rings followed by halogenation or nucleophilic substitution at specific positions.

  • Starting materials often include halogenated pyrimidines such as 2,4-dichloropyrimidine or 5-bromo-2,4-dichloropyrimidine derivatives.
  • Nucleophilic aromatic substitution (SNAr) reactions are employed to introduce aryl groups at the 2-position by displacement of chlorine atoms on the pyrimidine ring.
  • The chlorine at the 4-position can be retained or introduced by chlorination reagents such as phosphorus oxychloride (POCl3).

Synthesis via 5-Bromo-2,4-dichloropyrimidine Intermediates

One detailed synthetic route involves the use of 5-bromo-2,4-dichloropyrimidine as a key intermediate, which can be selectively substituted at the 2-position with a 3-bromo-4-fluorophenyl moiety.

  • A representative procedure includes reacting 5-bromo-2,4-dichloropyrimidine with 3-bromo-4-fluorophenyl nucleophiles or organometallic reagents under controlled temperature conditions (0–5 °C initially, then room temperature) in the presence of bases like triethylamine.
  • The reaction is typically carried out in dichloromethane or similar solvents, with stirring for 1–2 hours.
  • After reaction completion, the mixture is quenched in ice water, extracted, and purified by recrystallization or chromatography.
  • Yields reported for similar substitutions reach up to 80–90% with high purity confirmed by NMR and LC-MS analysis.

Pyrimidine Ring Construction from Furanone Precursors

An alternative method involves the synthesis of halogenated pyrimidines by reacting halogenated 5-hydroxy-2(5H)-furanones with formamide at elevated temperatures (160–183 °C).

  • This method provides an economical and scalable route to 5-halopyrimidines, including brominated derivatives.
  • The reaction involves dropwise addition of the furanone to heated formamide, followed by neutralization, extraction, and purification.
  • Yields for 5-bromopyrimidines via this route range from 14% to 38%, depending on conditions and substituents.
  • Although this method is more general for 5-halopyrimidines, it can be adapted for derivatives with halogenated phenyl substituents.

Chlorination of Hydroxypyrimidines

For pyrimidines bearing hydroxy groups at the 4-position, chlorination using phosphorus oxychloride (POCl3) at elevated temperatures (around 85 °C) is an effective method to convert hydroxy groups to chloro substituents.

  • This step is often the final transformation in multi-step syntheses of chloropyrimidines.
  • The reaction typically proceeds with stirring for 2 hours, followed by removal of excess POCl3 and neutralization.
  • Yields for chlorination steps can reach 85% or higher, with product purity above 98% after recrystallization.

Experimental Data Summary

Preparation Step Conditions Yield (%) Purity (%) Key Observations
Nucleophilic substitution on 5-bromo-2,4-dichloropyrimidine 0–5 °C to 25–30 °C, triethylamine, dichloromethane, 2 h 80–90 High Efficient substitution with 3-bromo-4-fluorophenyl group
Halopyrimidine synthesis from 5-hydroxy-2(5H)-furanone Formamide, 160–183 °C, dropwise addition, 30–40 min 14–38 Moderate Economical but lower yield; adaptable for bromopyrimidines
Chlorination of 4-hydroxypyrimidine POCl3, 85 °C, 2 h 85 >98 High yield and purity; final step in chloropyrimidine synthesis

Characterization and Analytical Findings

  • NMR Spectroscopy: Characteristic proton signals for pyrimidine ring protons appear around 8.4–8.7 ppm, while aromatic protons of the 3-bromo-4-fluorophenyl moiety resonate between 7.3–8.7 ppm, confirming substitution patterns.
  • LC-MS: Molecular ion peaks consistent with the expected molecular weight of the compound (around m/z 400–436 depending on substituents) confirm molecular integrity.
  • IR Spectroscopy: Strong absorption bands corresponding to C–Cl and aromatic C–F bonds are observed, supporting the presence of halogen substituents.
  • Purity: Recrystallization and chromatography yield products with purities exceeding 98%, suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine can undergo various chemical reactions, including:

  • Oxidation: The bromo and fluoro groups on the phenyl ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.

  • Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Bromo and fluoro derivatives can be converted to their corresponding oxo derivatives.

  • Reduction Products: Hydroxylated derivatives of the phenyl ring.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that pyrimidine derivatives, including 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine, exhibit notable anti-inflammatory effects. A study highlighted the synthesis of several pyrimidine derivatives that demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to those of established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Effects

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. These compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo, indicating their potential as chemotherapeutic agents .

Synthesis Techniques

The synthesis of this compound involves several methodologies, including:

  • One-Pot Reactions : Efficient one-pot reactions have been developed for synthesizing various substituted pyrimidines using readily available starting materials and catalysts such as zinc oxide or manganese oxides .
  • Aromatic Substitution : Methods involving aromatic substitution reactions are commonly employed to introduce the bromo and fluoro substituents onto the pyrimidine ring .

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and utilize less hazardous reagents. These approaches align with modern green chemistry principles, making the production of such compounds more sustainable .

Material Science

Beyond biological applications, this compound is also utilized in material science for producing dyes and pigments due to its stable chemical structure and reactivity profiles.

Agrochemical Development

The compound has potential applications in agrochemicals as herbicides or fungicides, owing to its ability to interfere with specific biological pathways in plants and pests .

Mechanism of Action

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is structurally similar to other halogenated pyrimidines, such as 2-(3-bromo-4-fluorophenyl)-4-methylpyrimidine and 2-(3-bromo-4-fluorophenyl)-4-aminopyrimidine. These compounds differ in the substituents on the pyrimidine ring, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its properties and applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-(4-Bromophenyl)-4-chloropyrimidine
  • Structure : Bromine at the phenyl ring’s 4-position; lacks fluorine.
  • Molecular Formula : C₁₀H₆BrClN₂.
  • Melting Point : 120–121°C .
  • Key Difference : The absence of fluorine reduces electron-withdrawing effects compared to the target compound. This may lower reactivity in nucleophilic aromatic substitution (NAS) reactions.
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine
  • Structure : Pyridine ring replaces phenyl, with bromine at the 5-position.
  • Molecular Weight : 364.63 g/mol .
  • This could enhance solubility or binding affinity in biological systems.
7-Bromo-4-chloropyrido[3,2-d]pyrimidine
  • Structure : Fused pyridine-pyrimidine system.
  • CAS : 1566911-44-1 .

Reactivity in Solvolysis and Functionalization

  • 2-(1'-Bromo-1'-methylethyl)-4-chloropyrimidine (): Exhibits solvolysis rates in 50% aqueous methanol (pH 7.0) at varying temperatures. The bulky isopropyl-bromo group may hinder NAS compared to the target compound’s phenyl-bromo substituent.
  • Lithiation Regioselectivity ():

    • 2,4-Dichloropyrimidine and 2-(methylsulfanyl)-4-chloropyrimidine undergo lithiation at the 5-position (adjacent to chlorine) when treated with LDA.
    • The target compound’s 3-bromo-4-fluorophenyl group may direct lithiation to different positions, affecting subsequent functionalization.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine* C₁₀H₆BrClFN₂ ~290.4 3-Br, 4-F on phenyl; 4-Cl on pyrimidine
2-(4-Bromophenyl)-4-chloropyrimidine C₁₀H₆BrClN₂ 269.52 4-Br on phenyl; 4-Cl on pyrimidine
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine C₉H₅BrClN₃ 364.63 Pyridine ring; 5-Br, 4-Cl

*Inferred data based on analogues.

Biological Activity

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with a bromine atom, a fluorine atom, and a chlorine atom. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may modulate the activity of various receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity against several types of tumors.

Cell Line IC50 (µM) Reference
FaDu Hypopharyngeal15
MCF-7 Breast Cancer20
A549 Lung Cancer12

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa30

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on FaDu hypopharyngeal tumor cells indicated that treatment with this compound resulted in significant apoptosis induction compared to control groups, highlighting its potential as an anticancer agent .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound displayed lower MIC values than conventional treatments for certain Gram-positive bacteria, suggesting its potential use as an alternative or adjunct therapy in bacterial infections .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

How should researchers purify and characterize this compound?

Basic
Purification :

  • Use recrystallization from ethanol/water mixtures or flash chromatography (silica gel, 5–20% EtOAc in hexane) to isolate the compound. Ensure solvents are degassed for halogen-sensitive intermediates .

Q. Characterization :

  • NMR (¹H, ¹³C, and ¹⁹F NMR): Confirm substitution patterns via coupling constants (e.g., ³J₃-Br and ⁴J₄-F in the aryl ring) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ = 315.94 Da).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

How can X-ray crystallography resolve structural ambiguities in halogenated pyrimidines?

Advanced
Method :

  • Grow single crystals via slow evaporation (e.g., in CHCl₃/MeOH).
  • Use SHELXL for structure refinement and ORTEP-3 for graphical representation .

Example :
A related compound, 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, was analyzed using Mo-Kα radiation (λ = 0.71073 Å) at 150 K. The structure revealed a dihedral angle of 45.2° between the pyrimidine and aryl rings, critical for understanding steric effects .

What strategies resolve contradictions in spectroscopic data for this compound?

Q. Advanced

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 09). Discrepancies in ¹³C signals may indicate rotameric equilibria .
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the aryl group) by observing signal coalescence at elevated temperatures .
  • X-ray vs. NMR : Resolve conflicting substituent orientations using crystallographic data as a reference .

How to optimize Suzuki-Miyaura reactions for halogenated intermediates?

Advanced
Experimental Design :

  • Catalyst screening : Test Pd(OAc)₂ with SPhos ligand for enhanced stability of bromo intermediates .
  • Solvent/base optimization : Use Cs₂CO₃ in dioxane/H₂O (4:1) to minimize dehalogenation side reactions.
  • Kinetic monitoring : Track Pd leaching via ICP-MS to adjust catalyst loading (0.5–2 mol%) .

Q. Advanced

  • Epacadostat (INCB024360) : A related 4-chloropyrimidine derivative acts as an IDO1 inhibitor. Structural analogs with bromo/fluoro substituents show enhanced binding to heme pockets .
  • HIV-1 inhibitors : Diarylpyrimidines with halogenated aryl groups exhibit non-nucleoside reverse transcriptase inhibition (IC₅₀ < 50 nM) via hydrophobic interactions with the protein pocket .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine

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